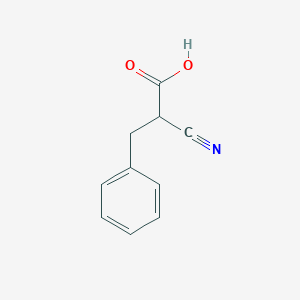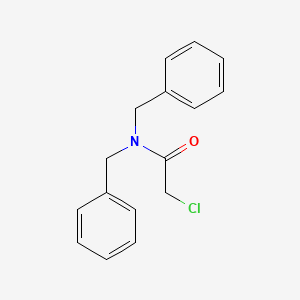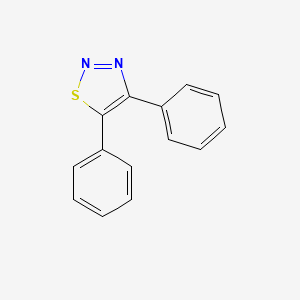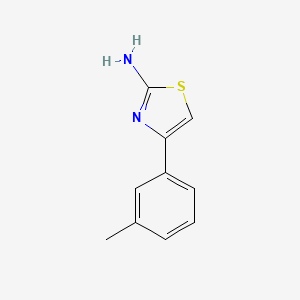
3,5-Dichloro-2'-thiomorpholinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
DTMBP possesses unique photochemical properties that enable the formation of a biradicaloid triplet state, leading to hydrogen atom abstraction from C-H bonds and subsequent stable covalent bond formation.Chemical Reactions Analysis
The unique photochemical properties of DTMBP enable the formation of a biradicaloid triplet state. This leads to hydrogen atom abstraction from C-H bonds and subsequent stable covalent bond formation.Physical And Chemical Properties Analysis
DTMBP is an organic compound with the molecular formula C18H17Cl2NOS and a molecular weight of 366.3 g/mol . It has unique photochemical properties that enable the formation of a biradicaloid triplet state.Applications De Recherche Scientifique
Transformation and Photostability in Water
The transformation of benzophenone derivatives in chlorinated water has been a subject of study. For example, 3,5-dichloro-2-hydroxy-4-methoxybenzophenone, a derivative of benzophenone, is formed in chlorinated water and shows different photostability compared to its parent compounds (Zhuang et al., 2013).
Toxicity and Endocrine Effects
Research has explored the cytotoxic effects of benzophenone derivatives, including their impact on intracellular zinc levels and vulnerability to oxidative stress (Utsunomiya et al., 2019). This line of inquiry is essential for understanding the broader implications of benzophenone exposure.
Antitumor Activity
Some benzophenone derivatives, specifically morpholino and thiomorpholino benzophenones, have shown potential as antitumor agents. These compounds exhibited potent cytotoxic activity against specific cancer cells and significant antitumor activity in vivo (Kumazawa et al., 1997).
Photochemical Properties
Benzophenone photophores, including derivatives, have notable photochemical properties and applications. They are used in biological chemistry, bioorganic chemistry, and material science for covalent attachment processes enabled by light-directed activation (Dormán et al., 2016).
Transformation in Disinfection Processes
The transformation of benzophenone compounds during chlorination disinfection processes and the resultant increase in acute toxicity have been studied. This research is vital for understanding the environmental impact and risks associated with these compounds (Liu et al., 2016).
Interaction with Other Substances
Studies have investigated interactions of benzophenone derivatives with other substances, such as the effect of rosmarinic acid on changes induced by benzophenone-3 in human skin fibroblasts (Galicka & Sutkowska-Skolimowska, 2021).
Preconcentration of Elements
Research has been conducted on the use of modified benzophenone for the preconcentration of elements like thorium, demonstrating the utility of benzophenone derivatives in analytical chemistry (Preetha et al., 2002).
Metabolic Pathways
The metabolism of benzophenone-3 by rat and human liver microsomes and its effects on endocrine-disrupting activity have been explored, contributing to the understanding of its biological processing and potential health impacts (Watanabe et al., 2015).
Derivative Synthesis and Luminescence
The synthesis of novel benzophenone derivatives and their luminescence properties have also been a topic of research, highlighting the chemical versatility and potential applications of these compounds (Kinghat et al., 2008).
Propriétés
IUPAC Name |
(3,5-dichlorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NOS/c19-15-9-14(10-16(20)11-15)18(22)17-4-2-1-3-13(17)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGNLHUYZKPFNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643842 |
Source


|
| Record name | (3,5-Dichlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-38-2 |
Source


|
| Record name | Methanone, (3,5-dichlorophenyl)[2-(4-thiomorpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dichlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1360396.png)
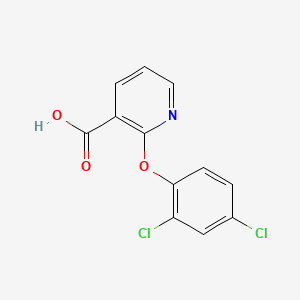


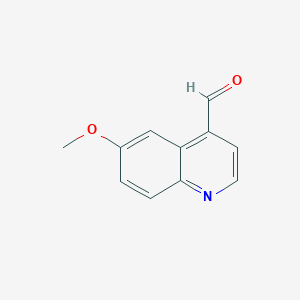
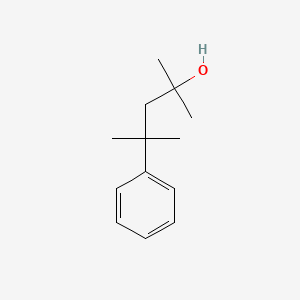

![3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360408.png)
